molecular formula C13H21NO2 B4886372 6-Piperidin-1-ylhex-4-yn-3-yl acetate

6-Piperidin-1-ylhex-4-yn-3-yl acetate

Cat. No.: B4886372
M. Wt: 223.31 g/mol
InChI Key: MWQCPJDLBAQOKZ-UHFFFAOYSA-N
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Description

6-Piperidin-1-ylhex-4-yn-3-yl acetate is a structurally distinct organic compound characterized by a hex-4-yne backbone (a six-carbon chain with a triple bond between C4 and C5). Key functional groups include:

  • Piperidin-1-yl group: A six-membered nitrogen-containing heterocycle attached at the sixth carbon (C6) of the hex-4-yne chain. Piperidine derivatives are known for their basicity and roles in pharmaceutical chemistry.

Properties

IUPAC Name

6-piperidin-1-ylhex-4-yn-3-yl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-3-13(16-12(2)15)8-7-11-14-9-5-4-6-10-14/h13H,3-6,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQCPJDLBAQOKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#CCN1CCCCC1)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Piperidin-1-ylhex-4-yn-3-yl acetate typically involves the following steps:

    Formation of the Hexynyl Chain: The hexynyl chain can be synthesized through various methods, including the coupling of an alkyne with an appropriate halide.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with the hexynyl chain.

    Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetate ester. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of 6-Piperidin-1-ylhex-4-yn-3-yl acetate may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne and piperidine moieties.

    Reduction: Reduction reactions can target the alkyne group, converting it to an alkene or alkane.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can react with the acetate group in the presence of a base.

Major Products

    Oxidation: Products may include ketones or carboxylic acids.

    Reduction: Products include alkenes or alkanes.

    Substitution: Products vary depending on the nucleophile used, such as amides or thioesters.

Scientific Research Applications

6-Piperidin-1-ylhex-4-yn-3-yl acetate has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Piperidin-1-ylhex-4-yn-3-yl acetate involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can mimic natural substrates, while the alkyne and acetate groups can participate in binding interactions or chemical transformations. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features Potential Applications
6-Piperidin-1-ylhex-4-yn-3-yl acetate Hex-4-yne chain Piperidin-1-yl (C6), acetate (C3) C13H21NO2 223.31 Alkyne, ester, tertiary amine Drug synthesis, click chemistry
2,2,6,6-Tetramethylpiperidin-4-yl acetate Piperidine ring 2,2,6,6-Tetramethyl, acetate (C4) C13H23NO2 225.33 Sterically hindered amine, stable ester Antioxidants, polymer stabilizers
(1-Acetyl-6-propylpiperidin-3-yl) acetate Piperidine ring Acetyl (N1), propyl (C6), acetate (C3) C12H21NO3 227.30 Dual ester, branched alkyl chain Bioactive intermediates
4-[6-(Morpholin-4-yl)pyridin-3-yloxy]piperidine-1-carboxylic acid isopropyl ester Piperidine-pyrimidine hybrid Morpholinyl-pyridinyl, isopropyl ester Varies by substituent ~350–450 Heteroaromatic, multiple H-bond sites Kinase inhibitors, anticancer agents
Vinyl acetate Ethylene backbone Acetate (terminal) C4H6O2 86.09 Simple ester, polymerizable Polyvinyl acetate (PVA) production
Cyclohexyl acetate Cyclohexane ring Acetate (C1) C8H14O2 142.20 Non-polar, cyclic ester Fragrances, solvents

Key Comparative Analysis

Piperidine Derivatives

  • 6-Piperidin-1-ylhex-4-yn-3-yl acetate vs. 2,2,6,6-Tetramethylpiperidin-4-yl acetate :

  • The tetramethylpiperidine derivative () has enhanced steric hindrance, improving oxidative stability but reducing solubility. In contrast, the alkyne in the target compound offers synthetic versatility for cross-coupling reactions .
  • Applications : Tetramethyl derivatives are used as stabilizers in polymers, whereas alkynyl piperidines are explored in targeted drug delivery .

    • (1-Acetyl-6-propylpiperidin-3-yl) acetate ():
  • Contains dual ester groups and a propyl chain, increasing lipophilicity (XLogP3 = 1.5 vs. ~1.2 for the target compound). This may enhance membrane permeability in drug design .

Hybrid Heterocyclic Systems

  • 4-[6-(Morpholin-4-yl)pyridin-3-yloxy]piperidine-1-carboxylic acid isopropyl ester ():

  • Combines piperidine with pyrimidine and morpholine groups, enabling multi-target interactions. Such complexity is absent in the target compound, which prioritizes simplicity for modular synthesis .

Simple Esters

  • Vinyl acetate (Evidences 5–6) and Cyclohexyl acetate ():

  • Lack nitrogenous rings or alkynes, limiting their use in pharmacology.

Physicochemical and Reactivity Insights

  • Lipophilicity : The alkyne in 6-Piperidin-1-ylhex-4-yn-3-yl acetate likely increases logP compared to cyclohexyl acetate but reduces it relative to tetramethylpiperidine derivatives due to polarizable π-electrons .
  • Hydrolytic Stability : The acetate ester in the target compound may hydrolyze faster than hindered esters (e.g., tetramethylpiperidinyl acetate) but slower than vinyl acetate under acidic conditions .
  • Reactivity : The alkyne enables Huisgen cycloaddition (click chemistry), a feature absent in compared piperidine esters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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